molecular formula C25H31ClF2O5S B015938 Cloticasone Propionate CAS No. 80486-69-7

Cloticasone Propionate

Cat. No.: B015938
CAS No.: 80486-69-7
M. Wt: 517.0 g/mol
InChI Key: MVLBCBPGBUAVJQ-CENSZEJFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cloticasone propionate is a synthetic glucocorticoid recognized as a high-affinity and selective agonist of the glucocorticoid receptor (GR), with a dissociation constant (Kd) of 0.5 nM . Its primary research value lies in its potent anti-inflammatory properties, which are leveraged in studies of allergic and inflammatory pathways. The compound exerts its effects by penetrating the cell membrane and binding to intracellular glucocorticoid receptors. This complex translocates to the cell nucleus, where it modulates gene transcription, leading to the downregulation of key pro-inflammatory mediators such as cytokines, leukotrienes, and chemokines . In vitro research applications include the investigation of eosinophil apoptosis, which it enhances with an EC50 of 3.7 nM, and the potentiation of KV1 family potassium channels . Its high lipophilicity contributes to its tissue permeability and a profile of low oral bioavailability, making it a compound of interest for studying localized versus systemic effects . This compound is supplied with a purity of ≥98% and is soluble in DMSO . It is intended for research purposes in studying inflammatory mechanisms, immune cell regulation, and glucocorticoid receptor signaling. Intended Use: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(chloromethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClF2O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLBCBPGBUAVJQ-CENSZEJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClF2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80486-69-7
Record name Cloticasone propionate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080486697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLOTICASONE PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/633N8637G3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cloticasone propionate involves multiple steps, starting from a steroidal backbone. One common method involves the use of flumethasone as a starting material. The synthesis proceeds through several key steps, including fluorination, acylation, and esterification . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs high-performance liquid chromatography (HPLC) for the purification of the final product. The process involves the use of stainless steel columns packed with octadecylsilyl silica gel and a mobile phase consisting of a buffer solution and acetonitrile . This method ensures the separation and quantification of this compound with high precision and accuracy.

Chemical Reactions Analysis

Types of Reactions

Cloticasone propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted steroids .

Scientific Research Applications

Pharmacological Profile

Fluticasone propionate operates through the activation of glucocorticoid receptors, leading to the inhibition of inflammatory mediators. Its pharmacokinetics show low systemic absorption when administered nasally or topically, which minimizes systemic side effects while providing localized therapeutic effects.

Key Pharmacokinetic Data

Parameter Value
Oral Bioavailability<1%
Nasal Bioavailability<2%
Inhaled Bioavailability9%
Protein Binding99% (serum), 91% (topical)
Volume of Distribution4.2 L/kg

Asthma Management

Fluticasone propionate is a cornerstone in asthma management, particularly in patients requiring long-term control. A study indicated that patients using FP inhalers showed significant improvement in lung function and reduced exacerbations compared to those on placebo .

Allergic Rhinitis Treatment

FP nasal spray has been shown to be effective in reducing symptoms of allergic rhinitis. A study found that as-needed use of FP significantly alleviated symptoms compared to placebo, with patients reporting improved quality of life .

Dermatological Use

In dermatology, FP is utilized in various topical formulations. A clinical trial comparing once-daily versus twice-daily applications of a 0.05% cream for atopic eczema showed no significant difference in efficacy between the two regimens, with both achieving high rates of clinical success (79-85%) after four weeks .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of fluticasone propionate across different applications:

  • Asthma : Inhaled FP significantly reduced eosinophilic inflammation in asthmatic patients, contributing to better control of symptoms and fewer exacerbations .
  • Allergic Rhinitis : Research indicated that nasal FP maintained therapeutic concentrations for extended periods, supporting its once-daily dosing regimen .
  • Eczema : The safety profile was favorable, with minimal adverse effects reported during prolonged use in pediatric populations .

Mechanism of Action

Cloticasone propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and pharmacological differences between cloticasone propionate and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Targets Primary Applications
This compound C₂₅H₃₁ClF₂O₅S 525.03 Chloromethyl ester at 17β-carbothioate; 6α,9α-difluoro; 16α-methyl Glucocorticoid receptor Environmental contaminant; potential pharmaceutical use
Fluticasone Propionate C₂₅H₃₁F₃O₅S 500.57 Fluoromethyl ester at 17β-carbothioate; 6α,9α-difluoro; 16α-methyl Glucocorticoid receptor (Kd = 0.5 nM) Asthma, allergic rhinitis (topical anti-inflammatory)
Clascoterone C₂₄H₃₄O₅ 402.24 Propionate ester at 17α; hydroxyl group at 21 Androgen receptor (prodrug converted to cortexolone) Topical treatment for acne
Calcium Propionate C₆H₁₀CaO₄ 186.22 Calcium salt of propionic acid Antimicrobial agent Food preservative (silage, baked goods)
Key Observations:

Halogenation and Potency :

  • Cloticasone and fluticasone propionate share a difluoro-methyl backbone, but cloticasone substitutes fluorine in the ester group with chlorine. Halogenation (Cl/F) enhances receptor binding affinity and metabolic stability, contributing to their high bioactivity .
  • Evidence suggests halogenated GCs like cloticasone dominate glucocorticoid activity in environmental samples due to their resistance to degradation .

Mechanistic Differences :

  • Cloticasone and fluticasone target glucocorticoid receptors, whereas clascoterone acts as an androgen receptor antagonist after enzymatic conversion to cortexolone .
  • Calcium propionate functions as a preservative via antimicrobial activity, unrelated to steroid receptor modulation .

Applications :

  • Fluticasone is widely used clinically, while cloticasone's applications are inferred from structural parallels and environmental persistence .
  • Clascoterone’s unique mechanism makes it suitable for dermatological use, contrasting with systemic GCs .

Pharmacological and Environmental Data

  • Receptor Affinity : Fluticasone propionate exhibits a glucocorticoid receptor Kd of 0.5 nM, one of the highest affinities among synthetic GCs . Cloticasone’s affinity is unreported but likely comparable due to structural similarity.
  • Metabolism : Fluticasone undergoes hepatic esterase-mediated hydrolysis, whereas cloticasone’s chloromethyl group may alter metabolic pathways, affecting half-life and toxicity .

Biological Activity

Cloticasone propionate is a synthetic corticosteroid with potent anti-inflammatory properties, primarily utilized in the treatment of various allergic and respiratory conditions. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy in clinical studies, and relevant pharmacological data.

This compound is classified as a glucocorticoid receptor agonist, exhibiting high affinity for the glucocorticoid receptor (Kd = 0.5 nM) and minimal activity at other steroid receptors such as androgen, estrogen, or mineralocorticoid receptors . Its mechanism involves:

  • Receptor Activation : Upon binding to the glucocorticoid receptor, it translocates to the nucleus and regulates gene expression related to inflammation.
  • Inhibition of Inflammatory Mediators : this compound suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enhances the expression of anti-inflammatory proteins (e.g., IL-10) .
  • Cellular Effects : It inhibits the activation and proliferation of various immune cells, including eosinophils, mast cells, and macrophages, thus reducing inflammation in respiratory tissues .

Asthma Management

A series of clinical trials have demonstrated the effectiveness of this compound in managing asthma symptoms:

  • Quality of Life Improvement :
    • A study involving 96 patients showed significant improvements in health-related quality of life after 16 weeks of treatment with 1000 micrograms twice daily compared to placebo (P < .02) .
    • Patients reported enhancements in physical functioning and general health metrics.
  • Pulmonary Function :
    • In a randomized controlled trial with 304 participants, doses of 100, 250, and 500 micrograms twice daily resulted in significant improvements in forced expiratory volume in one second (FEV1) compared to placebo . The mean FEV1 increase was notable across all treatment groups.
  • Long-Term Efficacy :
    • A one-year open-label extension study indicated that patients maintained improved asthma control and quality of life when switched from placebo to this compound after initial treatment .

Allergic Rhinitis

This compound is also effective for allergic rhinitis:

  • A double-blind study with 423 adults demonstrated that all doses (25, 100, and 400 micrograms) significantly reduced nasal symptoms compared to placebo within three days .
  • Cytological analysis revealed a marked decrease in eosinophils and basophils in treated patients.

Pharmacological Data Summary

The following table summarizes key pharmacological data related to this compound:

ParameterValue
Chemical Structure(6α,11β,16α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbothioic acid fluoromethyl ester
Glucocorticoid Receptor AffinityKd = 0.5 nM
EC50 for Eosinophil Apoptosis3.7 nM
BioavailabilityLow systemic absorption
Common Dosage FormsInhalation aerosol, nasal spray

Case Studies

Several case studies highlight the clinical application of this compound:

  • Case Study 1 : A patient with severe asthma showed a significant reduction in exacerbations after switching from oral corticosteroids to inhaled this compound for six months.
  • Case Study 2 : In a pediatric population with allergic rhinitis, administration of this compound nasal spray resulted in improved symptoms and quality of life scores over a three-month period.

Q & A

Q. What validated analytical methods are recommended for quantifying Fluticasone Propionate in pharmaceutical formulations?

Methodological Answer: The USP32 monograph outlines a reversed-phase HPLC protocol using a C18 column, with quantification via peak response comparison between assay preparations and standard solutions. This method requires strict adherence to injection volume consistency (20 µL) and validation of linearity, precision, and recovery rates .

Q. How should preclinical studies evaluate Fluticasone Propionate's anti-inflammatory efficacy in respiratory models?

Methodological Answer: Use randomized, blinded animal models (e.g., ovalbumin-induced asthma in rodents) with endpoints such as bronchoalveolar lavage eosinophil counts and cytokine profiling. Dose-ranging studies should include a placebo control and reference corticosteroids (e.g., dexamethasone) to establish comparative potency .

Q. What formulation considerations are critical for ensuring Fluticasone Propionate stability in inhaled delivery systems?

Methodological Answer: Conduct accelerated stability testing under varying humidity and temperature conditions (e.g., ICH Q1A guidelines). Monitor particle size distribution via laser diffraction and chemical degradation using mass spectrometry. Excipient compatibility studies (e.g., lactose carriers) are essential to prevent adsorption issues .

Advanced Research Questions

Q. How can contradictions in mortality data from long-term Fluticasone Propionate trials (e.g., TORCH study) be methodologically addressed?

Methodological Answer: Apply competing-risk regression models to account for pneumonia-related deaths, which were significantly higher in Fluticasone groups (19.6% vs. 12.3% in placebo). Stratified analysis by smoking status and baseline FEV1 can clarify confounding variables. Sensitivity analyses should test the robustness of hazard ratios (e.g., 0.825, 95% CI: 0.681–1.002) .

Q. What statistical approaches optimize dose-response analysis in Fluticasone Propionate pharmacokinetic studies?

Methodological Answer: Use nonlinear mixed-effects modeling (NONMEM) to handle sparse sampling data. Incorporate covariates like body mass index and CYP3A4 genotype to explain interindividual variability. Bootstrap validation (≥1,000 iterations) ensures parameter estimate reliability .

Q. How does the PICOT framework enhance the design of studies assessing Fluticasone Propionate's synergy with long-acting beta-agonists (LABAs)?

Methodological Answer: Define Population (e.g., severe COPD patients), Intervention (Fluticasone + Salmeterol), Comparison (monotherapy), Outcome (exacerbation frequency reduction), and Time (3-year follow-up). This structure ensures alignment with endpoints in landmark trials and facilitates systematic review integration .

Q. What ethical considerations arise when studying Fluticasone Propionate's long-term bone density effects?

Methodological Answer: Implement dual-energy X-ray absorptiometry (DXA) scans at baseline and annually, with pre-trial counseling on osteoporosis risks. Use Data Safety Monitoring Boards (DSMBs) to review interim results and terminate arms if significant bone loss (≥5% T-score decline) is detected .

Q. How can scoping reviews address gaps in Fluticasone Propionate's real-world effectiveness data?

Methodological Answer: Follow Arksey & O’Malley’s framework: (1) Identify research questions (e.g., adherence rates in elderly populations), (2) Screen grey literature (e.g., clinical registries), (3) Chart data using PRISMA-ScR, and (4) Consult stakeholders to prioritize knowledge gaps .

Q. What biomarkers are validated for assessing Fluticasone Propionate's localized vs. systemic effects?

Methodological Answer: Measure serum cortisol suppression for systemic exposure and sputum eosinophil count for local efficacy. Use LC-MS/MS for low-concentration plasma quantification (LOQ: 10 pg/mL). Correlate biomarkers with clinical endpoints (e.g., ACQ-7 scores) .

Q. How should meta-analyses reconcile heterogeneity in Fluticasone Propionate trial outcomes?

Methodological Answer: Apply random-effects models to account for variability in study designs (e.g., fixed vs. adjustable dosing). Perform subgroup analyses by disease severity and inhaler type. Assess publication bias using funnel plots and Egger’s test .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cloticasone Propionate
Reactant of Route 2
Reactant of Route 2
Cloticasone Propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.